
1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a benzyloxy group, a bromine atom, a fluorine atom, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene typically involves multiple steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride.
Methylation: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Benzyloxy Protection: The benzyloxy group can be introduced by reacting the compound with benzyl alcohol in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
化学反应分析
Types of Reactions: 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products:
Oxidation: Formation of a benzaldehyde derivative.
Reduction: Formation of 1-(Benzyloxy)-3-fluoro-4-methylbenzene.
Substitution: Formation of 1-(Benzyloxy)-2-azido-3-fluoro-4-methylbenzene.
科学研究应用
1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of functional materials with specific properties.
作用机制
The mechanism of action of 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzyloxy, bromine, fluorine, and methyl groups can influence its binding affinity and selectivity towards these targets.
相似化合物的比较
1-(Benzyloxy)-2-iodo-3-fluoro-4-methylbenzene: Similar structure but with an iodine atom instead of bromine.
1-(Benzyloxy)-2-chloro-3-fluoro-4-methylbenzene: Similar structure but with a chlorine atom instead of bromine.
1-(Benzyloxy)-2-bromo-3-chloro-4-methylbenzene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene is unique due to the specific combination of substituents on the benzene ring, which can impart distinct chemical and biological properties
属性
分子式 |
C14H12BrFO |
|---|---|
分子量 |
295.15 g/mol |
IUPAC 名称 |
3-bromo-2-fluoro-1-methyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrFO/c1-10-7-8-12(13(15)14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI 键 |
PABDTBIOHGBFGR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


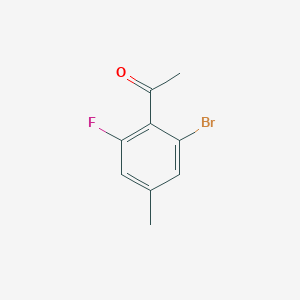
![tert-butyl N-[1-(N-benzyloxycarbonylcarbamimidoyl)-2-oxo-3-piperidyl]carbamate](/img/structure/B14773296.png)
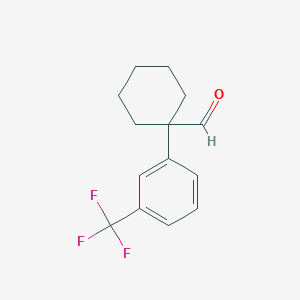
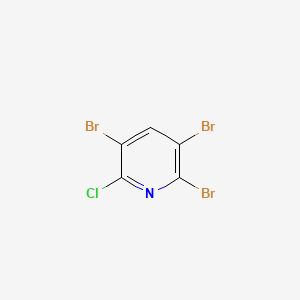

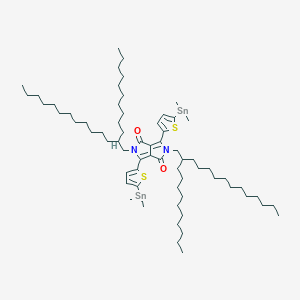
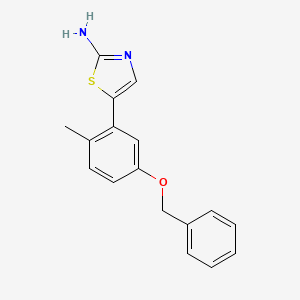
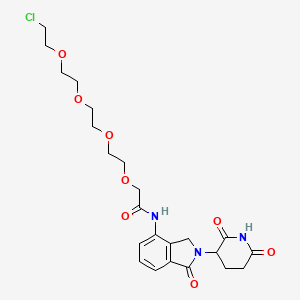
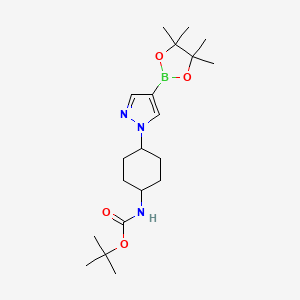
![tert-butyl (3aR)-3a-(hydroxymethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14773337.png)
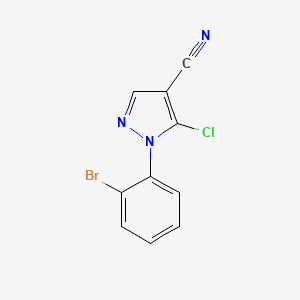
![Ethyl 6-amino-4'-cyano-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773354.png)
![Methyl 4-amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773364.png)
![2-[(Naphthalen-1-yl)methoxy]propanedinitrile](/img/structure/B14773370.png)
